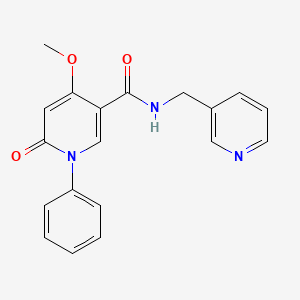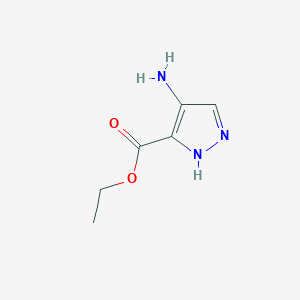![molecular formula C15H14ClN3O B2914937 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 838906-11-9](/img/structure/B2914937.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a phenoxyethyl group, which includes a chlorine and a methyl substituent on the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit herbicidal and antimicrobial activities , suggesting that the targets could be enzymes or proteins essential for the growth and survival of plants and microorganisms.
Mode of Action
Based on its structural similarity to other phenoxy herbicides , it might interfere with plant growth hormones, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. In the case of antimicrobial activity, it could potentially interfere with essential biochemical processes in the microorganism, leading to its death .
Biochemical Pathways
Phenoxy herbicides are known to affect the auxin signaling pathway in plants .
Pharmacokinetics
Similar compounds are generally absorbed through the leaves in plants and can be distributed throughout the plant via the vascular system . In microorganisms, these compounds could potentially enter the cells through passive diffusion or active transport mechanisms .
Result of Action
The result of the action of this compound is likely to be the death of the target organisms (plants or microorganisms) due to disruption of essential biochemical processes . In plants, this could manifest as uncontrolled and disorganized growth, while in microorganisms, it could lead to metabolic disruption and cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be affected by the pH of the soil in which the target plants are growing. Similarly, the presence of other chemicals could potentially interfere with the compound’s activity or stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The benzotriazole ring can undergo reduction to form different hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of various substituted phenoxyethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzotriazole derivatives.
Scientific Research Applications
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole ring and a phenoxyethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJARAKHOQUBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)


![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)


![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)
